Superior Nucleophilic Aromatic Substitution (S_NAr) Reactivity: 2-Fluoropyridine Core vs. 2-Chloropyridine Core
The core 2-fluoropyridine motif of the target compound provides a significant kinetic advantage over its 2-chloropyridine counterparts in nucleophilic aromatic substitution (S_NAr) reactions. The rate enhancement for fluoride displacement by sodium ethoxide in ethanol is approximately 250-fold compared to chloride displacement from the analogous 2-chloropyridine [1]. This translates to faster reaction times and higher efficiency in synthesizing 2-substituted derivatives.
| Evidence Dimension | S_NAr Reaction Rate with Sodium Ethoxide in Ethanol |
|---|---|
| Target Compound Data | Relative reaction rate: ~250 (for core 2-fluoropyridine motif) [1] |
| Comparator Or Baseline | 2-Chloropyridine core: Relative reaction rate = 1 (baseline) [1] |
| Quantified Difference | Approximately 250-fold rate enhancement [1] |
| Conditions | Sodium ethoxide in ethanol [1] |
Why This Matters
For procurement, this ensures that synthetic routes employing 3,4,5-trichloro-2,6-difluoropyridine can achieve higher throughput and lower energy/time costs compared to relying on less reactive 2-chloro analogs.
- [1] WuXi AppTec RCS. (n.d.). Correlating Activation Energy with Relevant Orbital Energy. Retrieved from https://rcs.wuxiapptec.com/correlating-activation-energy-with-relevant-orbital-energy/#mm-1. View Source
